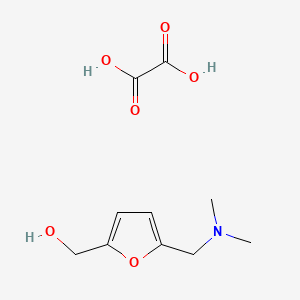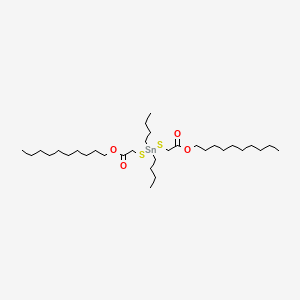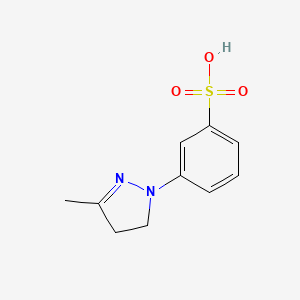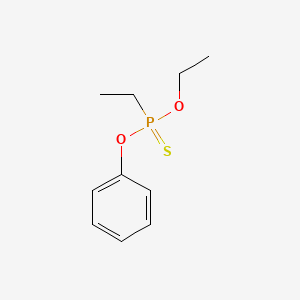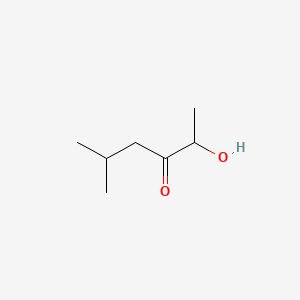
2-Hydroxy-5-methyl-3-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methyl-3-hexanone is an organic compound with the molecular formula C7H14O2. It is a characteristic component of eucalyptus honeys and has a cheesy and sour milk aroma. This compound is used in various flavoring formulations for alcoholic beverages, frozen dairy products, and puddings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methyl-3-hexanone can be synthesized by the oxidation of the silyl enol ether of 5-methyl-3-hexanone. The process involves the preparation of 5-methyl-3-hexanone through a Grignard reaction and subsequent oxidation starting from isovaleraldehyde and ethylmagnesium bromide. The desired silyl enol ether is produced with high selectivity by deprotonation of 5-methyl-3-hexanone with sodium hexamethyldisilazide (NaHMDS) in n-hexane, followed by reaction with chlorotrimethylsilane and oxidation by meta-chloroperoxybenzoic acid (MCPBA) to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound include the reaction of 5-methyl-2-hexanone with sulfuryl chloride to produce 3-chloro-5-methyl-2-hexanone, followed by the formation of 3-acetoxy ketone and hydrolysis to form a mixture of this compound and its isomer 3-hydroxy-5-methyl-2-hexanone .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methyl-3-hexanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The silyl enol ether of 5-methyl-3-hexanone is oxidized using MCPBA.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions involve reagents like sulfuryl chloride for chlorination.
Major Products
The major products formed from these reactions include 3-chloro-5-methyl-2-hexanone and 3-hydroxy-5-methyl-2-hexanone .
Applications De Recherche Scientifique
2-Hydroxy-5-methyl-3-hexanone has several scientific research applications:
Chemistry: Used as a marker for the botanical origin of eucalyptus honeys and in the synthesis of various organic compounds.
Biology: Studied for its role in the flavor profile of natural products.
Industry: Utilized in the formulation of flavors for food and beverages.
Mécanisme D'action
The mechanism of action of 2-hydroxy-5-methyl-3-hexanone involves its interaction with molecular targets and pathways related to its flavor profile. The compound’s effects are primarily due to its chemical structure, which allows it to interact with taste receptors and other sensory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-5-methyl-2-hexanone: Shares the same FEMA number 3989 and has a similar cheesy and sour milk aroma.
5-Methyl-3-hexanone: A precursor in the synthesis of 2-hydroxy-5-methyl-3-hexanone.
Uniqueness
This compound is unique due to its specific flavor profile and its presence as a characteristic component in eucalyptus honeys. Its synthesis and applications in flavoring formulations also distinguish it from similar compounds .
Propriétés
Numéro CAS |
246511-74-0 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
2-hydroxy-5-methylhexan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-7(9)6(3)8/h5-6,8H,4H2,1-3H3 |
Clé InChI |
OYUBDGVWESFPBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
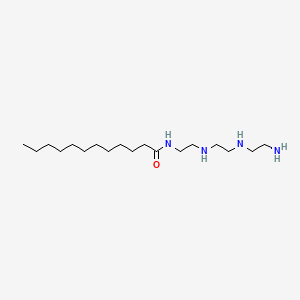
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
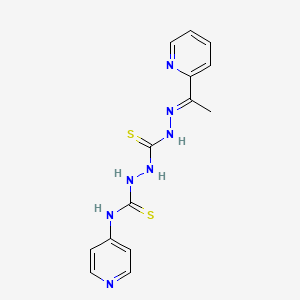
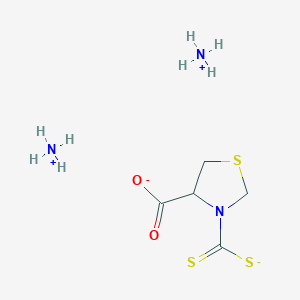
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)


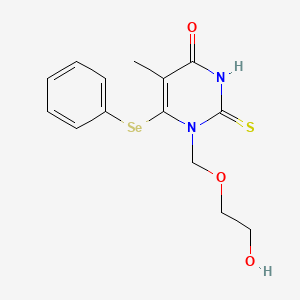
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
